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Compound of Interest

Compound Name: Oric-101

Cat. No.: B609768

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive analysis of the clinical trial failures of Oric-101. The
information is presented in a question-and-answer format to directly address potential queries
arising from the experimental outcomes.

Frequently Asked Questions (FAQSs)

Q1: What was the scientific rationale for developing Oric-101?

Oric-101 is a potent and selective antagonist of the glucocorticoid receptor (GR).[1] The
primary hypothesis behind its development was to overcome therapeutic resistance in cancer.
[2] In various cancers, activation of the GR signaling pathway has been linked to resistance to
chemotherapy, such as taxanes, and anti-androgen therapies like enzalutamide.[3][4] By
blocking this pathway, Oric-101 was expected to re-sensitize tumors to these treatments and
improve clinical outcomes.[2]

Q2: Which clinical trials were conducted with Oric-101, and what were their primary objectives?

Two key Phase 1b clinical trials were conducted to evaluate the efficacy and safety of Oric-101
in combination with standard-of-care therapies:

o NCT03928314: This trial evaluated Oric-101 in combination with the chemotherapeutic
agent nab-paclitaxel in patients with advanced solid tumors who had previously progressed
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on a taxane-based regimen. The primary objective of the dose-expansion phase was to
evaluate the preliminary antitumor activity based on the objective response rate (ORR).

o NCT04033328: This trial assessed Oric-101 in combination with the anti-androgen therapy
enzalutamide in patients with metastatic castration-resistant prostate cancer (NMCRPC)
progressing on enzalutamide. The primary endpoint for the expansion cohort was the
disease control rate (DCR) at 12 weeks.

Q3: Why were the Oric-101 clinical trials terminated?

Both the NCT03928314 and NCT04033328 trials were terminated due to a lack of sufficient
clinical efficacy. Despite successfully engaging its target (the glucocorticoid receptor), Oric-101
did not translate this target engagement into meaningful clinical benefits for patients in the
studied populations.

In the trial with nab-paclitaxel, a preplanned futility analysis revealed a low objective response
rate of 3.2% and a median progression-free survival of only 2 months in patients who had
already developed resistance to taxanes. Similarly, in the prostate cancer trial with
enzalutamide, the disease control rate at 12 weeks was 25.8%, which did not meet the
prespecified target for efficacy.

Troubleshooting Guide for Experimental
Discrepancies

Q4: Preclinical data for Oric-101 showed promising results. Why did this not translate to the
clinical setting?

The discrepancy between promising preclinical results and clinical failure is a common
challenge in drug development. Several factors could have contributed to this outcome for
Oric-101:

o Complexity of Resistance Mechanisms: While the glucocorticoid receptor pathway is a
known mechanism of resistance, it is likely not the sole driver. Tumors in heavily pre-treated
patients often develop multiple, redundant resistance pathways. Targeting only the GR
pathway with Oric-101 may have been insufficient to overcome these other resistance
mechanisms.
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o Tumor Heterogeneity: The expression and activity of the glucocorticoid receptor can vary
significantly between patients and even within different areas of the same tumor. This
heterogeneity may have led to a variable response to Oric-101.

 Limitations of Preclinical Models: The preclinical models used to test Oric-101, while
valuable, may not have fully recapitulated the complex tumor microenvironment and the
extensive prior treatments seen in the clinical trial participants.

Q5: Was the lack of efficacy due to a failure to engage the target?

No, pharmacodynamic analyses from both clinical trials indicated that Oric-101 successfully
engaged the glucocorticoid receptor. In the NCT03928314 trial, GR pathway downregulation
was observed in most patients. Similarly, in the NCT04033328 trial, pharmacokinetic and
pharmacodynamic data confirmed that Oric-101 achieved the necessary exposures for GR
target engagement. This suggests that the clinical failure was not due to a lack of on-target
activity but rather that inhibiting the GR pathway alone was not sufficient to produce a clinically
meaningful anti-tumor response in these patient populations.

Quantitative Data Summary

The following tables summarize key quantitative data from the two Phase 1b clinical trials of
Oric-101.

Table 1: NCT03928314 (Oric-101 + Nab-Paclitaxel) - Efficacy and Safety Overview
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Parameter

Value

Reference

Efficacy

Objective Response Rate
(ORR)

3.2% (95% Cl: 0.4-11.2)

Median Progression-Free

Survival

2.0 months (95% CI: 1.8-2.8)

Safety (Dose Escalation)

Total Patients Treated

21

Dose-Limiting Toxicities (DLTSs)

2 (Grade 3 fatigue, Grade 4

neutropenia/thrombocytopenia

)

Safety (Most Common
Treatment-Related Adverse
Events - All Grades)

Nausea 38%
Diarrhea 33%
Fatigue 29%
Leukopenia 29%
Neutropenia 29%

Table 2: NCT04033328 (Oric-101 + Enzalutamide) - Efficacy and Safety Overview
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Parameter Value Reference

Efficacy

Disease Control Rate (DCR) at
25.8% (80% CI:; 15.65-38.52)
12 weeks

Safety (at Recommended
Phase 2 Dose)

Total Patients Treated 31

Dose-Limiting Toxicities (DLTs) O

Safety (Most Common
Treatment-Related Adverse
Events - All Grades)

Fatigue 38.7%
Nausea 29.0%
Decreased Appetite 19.4%
Constipation 12.9%

Experimental Protocols
Key Methodologies of the Phase 1b Clinical Trials:
o Study Design: Both were open-label, dose-escalation and dose-expansion studies. The

dose-escalation phase followed a standard 3+3 design to determine the recommended
Phase 2 dose (RP2D).

o Patient Population:

o NCT03928314: Patients with advanced or metastatic solid tumors who had progressed on
a prior taxane-containing regimen. The expansion cohorts focused on pancreatic ductal
adenocarcinoma, ovarian cancer, and triple-negative breast cancer.
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o NCT04033328: Patients with metastatic castration-resistant prostate cancer who were
progressing on enzalutamide.

e Dosing:

o NCT03928314: Oric-101 was administered orally once daily (ranging from 80 to 240 mg)
in combination with nab-paclitaxel (75 or 100 mg/m2 on days 1, 8, and 15 of a 28-day
cycle).

o NCT04033328: Oric-101 was administered orally once daily (ranging from 80 to 240 mg)
in combination with enzalutamide (160 mg once daily).

e Pharmacodynamic Assessments: GR target gene expression in peripheral blood
mononuclear cells (PBMCs) was assessed by RT-qgPCR to confirm target engagement.

o Efficacy Assessment: Antitumor activity was assessed by RECIST v1.1 criteria in the solid
tumor trial and by Prostate Cancer Clinical Trials Working Group 3 (PCWG3) and RECIST
1.1 in the prostate cancer trial.

Visualizations
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Caption: Glucocorticoid Receptor Signaling Pathway in Chemotherapy Resistance and the
Mechanism of Action of Oric-101.
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Caption: Experimental Workflow for the NCT03928314 Clinical Trial.
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Caption: Experimental Workflow for the NCT04033328 Clinical Trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

